molecular formula C15H20FN3O6S B2829672 N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide CAS No. 874805-90-0

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2829672
CAS No.: 874805-90-0
M. Wt: 389.4
InChI Key: IYOQSRQNFMXRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a synthetic oxazolidinone derivative of significant interest in antimicrobial research. As part of the oxazolidinone class, this compound is investigated for its potential to inhibit protein synthesis in Gram-positive bacteria by binding to the P site of the bacterial 50S ribosomal subunit . This mechanism is distinct from other antibacterial agents, making such compounds particularly valuable for studying multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The structural core of this molecule features a 1,3-oxazolidin ring linked to a 4-fluorobenzenesulfonyl group, a motif known to confer potent biological activity. The ethanediamide (oxalamide) spacer connecting to a 2-methoxyethyl tail is designed to fine-tune the molecule's physicochemical properties and its interaction with biological targets. Researchers are exploring this compound to better understand structure-activity relationships (SAR) within the oxazolidinone family, which can guide the development of novel therapeutic agents against resistant bacterial strains. This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O6S/c1-24-8-6-17-14(20)15(21)18-10-13-19(7-9-25-13)26(22,23)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOQSRQNFMXRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the oxazolidinone ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the sulfonyl group: The oxazolidinone intermediate is then reacted with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Oxalamide formation: The final step involves the reaction of the sulfonylated oxazolidinone with oxalyl chloride and a suitable amine, such as 2-methoxyethylamine, to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituents or core scaffolds:

Compound Name Key Structural Differences Molecular Formula Key Spectral Data Synthetic Pathway
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-Oxazolidin-2-yl]methyl}-N-(2-Methoxyethyl)Ethanediamide Reference compound C₁₇H₂₂FN₃O₆S IR: νC=O (1663–1682 cm⁻¹), νS=O (1247–1255 cm⁻¹) Likely involves condensation of oxazolidine precursors with ethanediamide intermediates (similar to ).
N-({3-[(4-Fluoro-2-Methylphenyl)Sulfonyl]-1,3-Oxazinan-2-yl}Methyl)-N′-(2-Methoxybenzyl)Ethanediamide - 4-Fluoro-2-methylphenyl vs. 4-fluorophenyl
- Oxazinan (6-membered) vs. oxazolidin (5-membered)
- 2-Methoxybenzyl vs. 2-methoxyethyl
C₂₃H₂₇FN₃O₆S NMR: δ 7.8–8.1 (aromatic protons), δ 3.3–3.7 (methoxy and oxazinan CH₂) Tosylation followed by nucleophilic substitution (analogous to ).
N-(2,2-Dimethoxyethyl)-N′-({3-[(4-Nitrophenyl)Sulfonyl]-1,3-Oxazolidin-2-yl}Methyl)Ethanediamide - 4-Nitrophenylsulfonyl vs. 4-fluorophenylsulfonyl
- 2,2-Dimethoxyethyl vs. 2-methoxyethyl
C₁₇H₂₃N₄O₉S IR: νNO₂ (1520–1530 cm⁻¹), νC=O (1650–1670 cm⁻¹) Friedel-Crafts sulfonylation followed by oxazolidine ring formation .
N-{2-[2-(4-Fluorophenyl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-yl]Ethyl}-N′-(4-Methoxyphenyl)Ethanediamide Thiazolo-triazole heterocycle vs. oxazolidine
- 4-Methoxyphenyl vs. 2-methoxyethyl
C₂₂H₂₀FN₅O₃S MS: m/z 469.1 (M⁺+1) Multi-step heterocyclization and coupling reactions (similar to ).

Physicochemical and Spectral Comparisons

  • Electrophilic Reactivity : The 4-fluorobenzenesulfonyl group enhances electrophilicity compared to nitro or methyl-substituted analogues, as seen in IR νS=O shifts (1247–1255 cm⁻¹ vs. 1243–1258 cm⁻¹ for nitro derivatives) .
  • Solubility : The 2-methoxyethyl group improves aqueous solubility relative to bulkier substituents (e.g., 2-methoxybenzyl in ).
  • Tautomerism : Unlike triazole-thione derivatives (), the oxazolidine core of the target compound lacks tautomeric equilibria, simplifying spectral interpretation .

Biological Activity

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by an oxazolidin ring and a fluorobenzenesulfonyl group. The molecular formula is C21H24FN3O6SC_{21}H_{24}FN_3O_6S with a molecular weight of approximately 465.5 g/mol. Its structure allows for multiple functional interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key aspects include:

  • Enzyme Inhibition : The compound's fluorobenzenesulfonyl group can form strong hydrogen bonds with target enzymes, potentially modulating their activity.
  • Nucleophilic Interactions : The dimethylamino group may engage with nucleophilic sites on proteins, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds within the oxazolidine class exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The specific activity of this compound against specific pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that oxazolidine derivatives can exhibit anticancer properties. For instance:

  • In vitro Studies : Related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess similar properties.
  • Mechanisms : The mechanism may involve apoptosis induction or inhibition of cell proliferation through modulation of signaling pathways.

Synthesis and Testing

The synthesis of this compound typically involves multi-step reactions under controlled conditions to optimize yield and purity. Advanced techniques such as continuous flow synthesis may be employed for industrial-scale production.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionModulation via hydrogen bonding

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

Synthesis involves multi-step reactions, including sulfonylation of the oxazolidine ring, functional group coupling, and purification. Key challenges include:

  • Intermediate instability : The 4-fluorobenzenesulfonyl group may hydrolyze under acidic conditions. Use anhydrous solvents (e.g., DMF) and inert atmospheres to stabilize intermediates .
  • Coupling efficiency : Low yields during ethanediamide linkage formation. Optimize coupling agents (e.g., EDC/HATU) and stoichiometric ratios of reactants .
  • Purification : Remove unreacted sulfonyl chloride or byproducts. Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (>95%) .

Example Synthesis Protocol :

StepReagents/ConditionsPurpose
14-Fluorobenzenesulfonyl chloride, DCM, 0°CSulfonylation of oxazolidine
22-Methoxyethylamine, EDC, DMF, 25°CAmide coupling
3NaBH₄/MeOH, refluxReduction of intermediates
4Column chromatography (SiO₂, 3:7 hexane/EA)Purification

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to verify sulfonyl group integration (e.g., aromatic protons at δ 7.5–8.0 ppm) and oxazolidine ring conformation (e.g., methylene protons at δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 452.4 Da) and fragmentation patterns .
  • X-ray Crystallography : Resolve bond lengths and angles in the oxazolidine ring (if single crystals are obtainable) .

Q. What functional groups influence the compound’s reactivity?

  • 4-Fluorobenzenesulfonyl group : Enhances electrophilicity for nucleophilic substitution reactions .
  • Oxazolidine ring : Participates in ring-opening reactions under acidic conditions .
  • Ethanediamide linkage : Acts as a hydrogen-bond donor/acceptor in biological interactions .

Advanced Research Questions

Q. How can researchers analyze the compound’s interactions with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., bacterial enoyl-acyl carrier protein reductase) on a sensor chip and measure binding kinetics (KdK_d) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
  • Mutagenesis Studies : Replace key residues (e.g., Ser 94 in FabI enzyme) to identify critical interaction sites .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-fluorobenzenesulfonyl with 4-methoxybenzenesulfonyl) to isolate pharmacophoric elements .
  • Assay standardization : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 29213) and MIC protocols to minimize variability .
  • Metabolic stability : Assess if discrepancies arise from differential metabolism (e.g., cytochrome P450 degradation) using liver microsome assays .

Q. What computational approaches predict the compound’s bioactivity and selectivity?

  • Molecular Docking : Simulate binding poses with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize poses with lowest RMSD (<2.0 Å) .
  • QSAR Modeling : Train models on analogs with known IC₅₀ values against bacterial biofilms. Use descriptors like logP and polar surface area to predict activity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess compound stability in binding pockets and identify critical hydrogen bonds .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show limited efficacy?

  • Strain specificity : Activity may vary against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria due to differences in cell wall permeability .
  • Efflux pump expression : Overexpression of NorA in resistant strains reduces intracellular accumulation. Verify using efflux pump inhibitors (e.g., reserpine) .
  • Experimental conditions : Discrepancies in broth microdilution vs. agar diffusion methods. Standardize to CLSI guidelines .

Methodological Recommendations

  • Synthetic Optimization : Use DoE (Design of Experiments) to screen reaction parameters (temperature, solvent, catalyst) for maximal yield .
  • Bioactivity Validation : Combine in vitro assays with in silico modeling to prioritize lead compounds .
  • Data Reproducibility : Deposit raw spectral data (NMR, MS) in public repositories (e.g., PubChem) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.